3-Fluoro-5-methylbenzotrifluoride
Overview
Description
3-Fluoro-5-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzotrifluoride, where a fluorine atom is substituted at the 3-position and a methyl group at the 5-position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylbenzotrifluoride typically involves the introduction of fluorine and methyl groups onto a benzotrifluoride scaffold. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing fluorinated aromatic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to form fluorinated toluenes.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions produce fluorinated benzoic acids and toluenes, respectively.
Scientific Research Applications
3-Fluoro-5-methylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in the study of fluorine-containing biomolecules and their interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals that contain fluorine atoms, which often enhance the biological activity and stability of the drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylbenzotrifluoride involves its interaction with molecular targets through its fluorine and methyl groups. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The methyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions contribute to the compound’s effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzotrifluoride: Lacks the methyl group, making it less lipophilic.
5-Methylbenzotrifluoride: Lacks the fluorine atom, reducing its ability to form strong hydrogen bonds.
3-Chloro-5-methylbenzotrifluoride: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
3-Fluoro-5-methylbenzotrifluoride is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and ability to form hydrogen bonds, while the methyl group increases its lipophilicity and stability. These features make it a valuable compound in various applications, from chemical synthesis to pharmaceutical development.
Properties
IUPAC Name |
1-fluoro-3-methyl-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBNDZJSKMKSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591716 | |
Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-02-3 | |
Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-3-methyl-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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